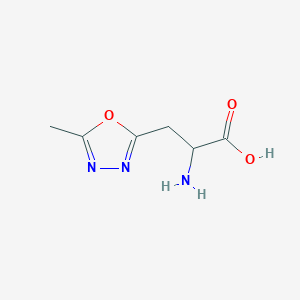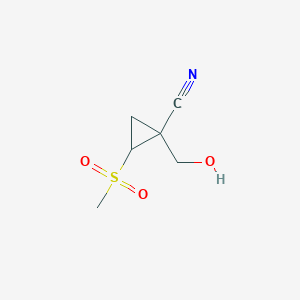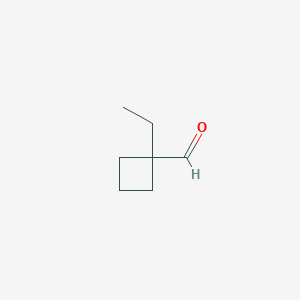
1-Ethylcyclobutanecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C7H12O It is a member of the cycloalkane family, specifically a cyclobutane derivative, characterized by a four-membered ring structure with an ethyl group and an aldehyde functional group attached to the same carbon atom
Vorbereitungsmethoden
1-Ethylcyclobutane-1-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethylcyclobutanol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the aldehyde. Another method includes the hydroformylation of 1-ethylcyclobutene, where the alkene undergoes a reaction with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form the aldehyde.
Analyse Chemischer Reaktionen
1-Ethylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol, 1-ethylcyclobutanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex cycloalkane derivatives.
Biology: The compound’s structural properties make it a useful probe in studying the behavior of cycloalkane-containing molecules in biological systems.
Medicine: Research into cyclobutane derivatives has shown potential for developing new pharmaceuticals, particularly in the area of antiviral and anticancer agents.
Industry: While specific industrial applications are limited, the compound’s reactivity makes it a candidate for developing new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-ethylcyclobutane-1-carbaldehyde exerts its effects is primarily through its aldehyde functional group. The aldehyde group is highly reactive and can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These reactions often involve the formation of intermediates such as hemiacetals and acetals, which can further react to form more complex structures.
Vergleich Mit ähnlichen Verbindungen
1-Ethylcyclobutane-1-carbaldehyde can be compared to other cyclobutane derivatives, such as:
Cyclobutanone: A ketone with a similar ring structure but different reactivity due to the presence of a carbonyl group instead of an aldehyde.
1-Methylcyclobutane-1-carbaldehyde: Similar in structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
Cyclobutane-1,1-dicarbaldehyde:
The uniqueness of 1-ethylcyclobutane-1-carbaldehyde lies in its specific combination of an ethyl group and an aldehyde functional group on a cyclobutane ring, which imparts distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
1-ethylcyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-7(6-8)4-3-5-7/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHUFBUZFDIYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B12313139.png)

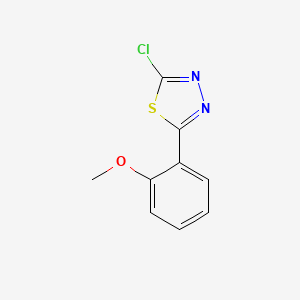
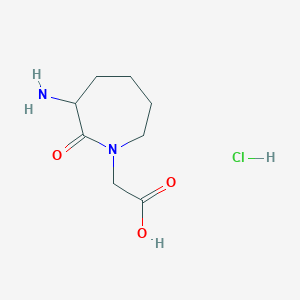
![2-[(2R)-oxiran-2-yl]-1-benzofuran](/img/structure/B12313159.png)

![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis](/img/structure/B12313165.png)
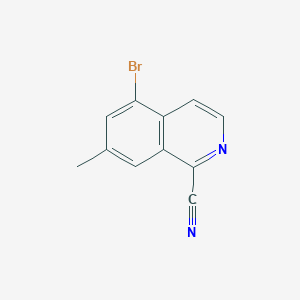
![5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12313173.png)

![[3-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B12313207.png)
